molecular formula C9H13NO B3392323 Ethanone, 1-(3-ethynyl-1-piperidinyl)- CAS No. 959918-27-5

Ethanone, 1-(3-ethynyl-1-piperidinyl)-

Cat. No. B3392323
M. Wt: 151.21 g/mol
InChI Key: XYIWOMGBQOHSGX-UHFFFAOYSA-N
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Description

“Ethanone, 1-(3-ethynyl-1-piperidinyl)-” is a chemical compound with the molecular formula C9H13NO . It is also known as 1-(3-ethynylpiperidin-1-yl)ethan-1-one .


Molecular Structure Analysis

The molecular structure of a compound can be determined by its molecular formula. For “Ethanone, 1-(3-ethynyl-1-piperidinyl)-”, the molecular formula is C9H13NO . This suggests that it contains nine carbon atoms, thirteen hydrogen atoms, and one nitrogen and oxygen atom each.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined by various factors such as its molecular structure and the nature of its constituent atoms. For “Ethanone, 1-(3-ethynyl-1-piperidinyl)-”, it is known to be a solid .

Safety And Hazards

“Ethanone, 1-(3-ethynyl-1-piperidinyl)-” is classified as a skin irritant and an eye irritant . Precautionary measures should be taken when handling this compound, including avoiding contact with skin and eyes .

properties

IUPAC Name

1-(3-ethynylpiperidin-1-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-3-9-5-4-6-10(7-9)8(2)11/h1,9H,4-7H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYIWOMGBQOHSGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC(C1)C#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethanone, 1-(3-ethynyl-1-piperidinyl)-

CAS RN

959918-27-5
Record name 1-(3-ethynylpiperidin-1-yl)ethan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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